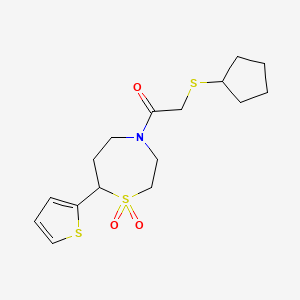

2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound known for its unique chemical structure combining a cyclopentylthio group, a thiophen ring, and a thiazepan scaffold

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves a multi-step process:

Thiazepane Ring Formation: : This step typically involves the cyclization of an appropriate precursor with sulfur-containing reagents under controlled conditions.

Thioether Formation:

Ketone Functionalization: : The final step introduces the ethanone group via oxidation reactions, using reagents such as oxidizing acids or peroxides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up through continuous flow chemistry techniques, ensuring better control over reaction parameters and improving yields.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The thiazepane and thiophen rings can undergo oxidation, forming sulfoxides and sulfones.

Reduction: : Reduction of the thiazepane ring can lead to ring-opening reactions.

Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the thiophen ring and the thiazepane scaffold.

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: : Nucleophiles like alkyl halides and thiols are employed in substitution reactions.

Major Products:

Oxidation: : Sulfoxides, sulfones

Reduction: : Ring-opened thiazepane derivatives

Substitution: : Alkylated or thiolated products

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: : The unique structure of this compound makes it a potential catalyst in various organic reactions.

Materials Science: : Its functional groups allow for incorporation into polymers and other advanced materials, imparting specific properties.

Biology and Medicine

Drug Development: : Due to its structural complexity, it can be a candidate for drug discovery, particularly as enzyme inhibitors or receptor modulators.

Biochemical Studies: : It can serve as a probe to study sulfur-based biochemical pathways.

Industry

Specialty Chemicals: : Used in the synthesis of high-value specialty chemicals due to its reactive groups.

Mecanismo De Acción

The compound's mechanism of action is primarily governed by its ability to interact with biological macromolecules through its reactive functional groups. The cyclopentylthio and thiazepan moieties can bind to specific protein targets, inhibiting their function or modulating their activity. This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation, making it a potential lead compound in drug discovery.

Comparación Con Compuestos Similares

Similar Compounds

Thiophen Derivatives: : Such as 2-(thiophen-2-yl)ethanone

Thiazepane Derivatives: : Such as 1,4-thiazepane-4-carboxylic acid

Thioether-Containing Compounds: : Such as 2-(cyclopentylthio)acetic acid

Comparison

Structural Uniqueness: : The combination of a cyclopentylthio group with a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan structure makes this compound unique compared to other thiophen and thiazepane derivatives.

Reactivity: : Its reactivity profile is distinct due to the presence of multiple functional groups, allowing for diverse chemical transformations.

In essence, 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound of significant interest across various scientific disciplines, providing unique opportunities for research and application.

Q & A

Q. Basic: What are the key steps in synthesizing 2-(Cyclopentylthio)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone?

Methodological Answer:

The synthesis typically involves:

Thiazepane Ring Formation : Cyclocondensation of thiol-containing precursors with amines under reflux conditions, often using ethanol or THF as solvents .

Functionalization : Introducing substituents (e.g., thiophen-2-yl, cyclopentylthio) via nucleophilic substitution or coupling reactions. Catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are critical for regioselectivity .

Oxidation : Sulfur atoms in the thiazepane ring are oxidized to sulfone groups using oxidizing agents like H₂O₂ or m-CPBA .

Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .

Q. Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons/carbons in the thiazepane ring, thiophene, and cyclopentylthio groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Key variables include:

- Temperature : Controlled heating (e.g., 60–80°C) enhances reaction rates but must avoid decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Screening : Testing alternative catalysts (e.g., Pd-based for coupling reactions) or adjusting stoichiometry to reduce by-products .

- Real-Time Monitoring : Techniques like TLC or in-situ IR spectroscopy track reaction progress .

Q. Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- Replicate Experiments : Reproduce synthesis under identical conditions to identify procedural variability .

- Crystallographic Analysis : Resolve ambiguities in stereochemistry or regiochemistry via single-crystal X-ray diffraction .

Q. Basic: What purification methods are most effective for this compound?

Methodological Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities .

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate high-purity crystals .

- HPLC : For enantiomeric resolution if chiral centers are present .

Q. Advanced: What challenges arise in mechanistic studies of its biological activity?

Methodological Answer:

- Target Identification : Use pull-down assays or affinity chromatography to isolate interacting proteins .

- Kinetic Analysis : Surface plasmon resonance (SPR) measures binding kinetics to receptors/enzymes .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets .

Q. Advanced: How to address stability issues under varying storage conditions?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH) identifies decomposition pathways via LC-MS .

- Lyophilization : Improve shelf life by removing water-sensitive groups .

- Protective Atmospheres : Store under argon to prevent oxidation of sulfur moieties .

Q. Basic: What spectroscopic techniques confirm the compound’s functional groups?

Methodological Answer:

- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm ketone (C=O); 1150–1250 cm⁻¹ indicates sulfone groups (S=O) .

- UV-Vis : Absorbance at 250–300 nm correlates with thiophene and conjugated systems .

Q. Advanced: What strategies determine the compound’s pharmacological targets?

Methodological Answer:

- Gene Knockdown : siRNA silencing of candidate receptors followed by activity assays .

- Thermal Shift Assays : Monitor protein denaturation to identify binding partners .

- Metabolomics : Track downstream metabolic changes in cell lines using LC-MS .

Q. Advanced: How to manage variability in biological assay data?

Methodological Answer:

- Normalization : Use internal controls (e.g., housekeeping genes in qPCR) .

- Dose-Response Curves : EC₅₀/IC₅₀ calculations reduce noise from concentration-dependent effects .

- Blind Experiments : Minimize bias by randomizing sample handling and analysis .

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S3/c18-16(12-22-13-4-1-2-5-13)17-8-7-15(14-6-3-10-21-14)23(19,20)11-9-17/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPJSQMZYWCZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.